N-Acetyl-L-Aspartic Acid-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl-L-Aspartic Acid (NAA) is a neuronal osmolyte involved in fluid balance in the brain . It serves as a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . It is also a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .

Synthesis Analysis

NAA can be synthesized from aspartate and acetyl-CoA by aspartate N-acetyltransferase . An acetone powder of cat brain has been found to catalyze the synthesis of two radioactive products when incubated with L-aspartate-14C .Molecular Structure Analysis

The molecular formula of NAA is C6H9NO5 . Its molecular weight is 175.1394 . The IUPAC Standard InChI is InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 .Chemical Reactions Analysis

NAA can be used as a reactant to synthesize protected homoserine γ-lactones by selective reduction and acid-catalyzed cyclization reaction . It can also be used to synthesize racemic amino substituted succinimide derivatives via cyclocondensation reaction .Physical And Chemical Properties Analysis

NAA has a density of 1.4±0.1 g/cm3 . Its boiling point is 425.3±35.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 74.6±6.0 kJ/mol .Applications De Recherche Scientifique

Pharmaceuticals and Nutraceuticals

N-Substituted L-aspartic acids, such as N-Acetyl-L-Aspartic Acid-d3, are key intermediates in developing promising pharmaceuticals and nutraceuticals with potent biological activities . They are used in the synthesis of drugs and dietary supplements due to their biological activities.

Neurochemistry

N-Acetyl-L-Aspartic Acid-d3 is present in adult mammalian brain at a concentration of 5–6 μmol/g tissue . It plays a significant role in the metabolism of the central nervous system, and its concentration in the brain can provide insights into various neurological conditions.

Biocatalytic Enantioselective Hydroaminations

N-Acetyl-L-Aspartic Acid-d3 can be used in biocatalytic enantioselective hydroaminations, enabling the synthesis of N-arylalkyl-substituted L-aspartic acids . This process allows the efficient addition of structurally diverse arylalkylamines to fumarate, yielding N-arylalkyl-substituted L-aspartic acids with excellent enantiopurity .

Synthesis of Protected Homoserine γ-lactones

N-Acetyl-L-Aspartic Acid-d3 can be used as a reactant to synthesize protected homoserine γ-lactones . This is achieved through a selective reduction and acid-catalyzed cyclization reaction .

Synthesis of Racemic Amino Substituted Succinimide Derivatives

N-Acetyl-L-Aspartic Acid-d3 can also be used in the synthesis of racemic amino substituted succinimide derivatives via a cyclocondensation reaction . These derivatives have potential applications in medicinal chemistry.

Environmental Friendliness

The use of N-Acetyl-L-Aspartic Acid-d3 in biocatalytic processes offers an environmentally friendlier alternative to conventional chemical synthesis methods . This is because biocatalytic processes often involve milder reaction conditions and fewer steps, reducing the environmental impact.

Mécanisme D'action

Target of Action

N-Acetyl-L-Aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .

Mode of Action

NAA-d3, like its parent compound NAA, is involved in fluid balance in the brain . It is synthesized in the mitochondria from the amino acid aspartic acid and acetyl-coenzyme A .

Biochemical Pathways

NAA is a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that naa plays a critical role across various cell types and its significance is evident in pathophysiological contexts, including canavan disease and cancer metabolism .

Action Environment

The action of NAA-d3, like NAA, is influenced by the environment in which it is present. For instance, the inability of administered NAA to affect the endogenous level of NAA in the brain suggests that the amino acid cannot pass the blood-brain barrier .

Orientations Futures

NAA concentrations have been found to be modulated by age, obesity, and glycemic control . Studies are ongoing to determine whether NAA may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .

Propriétés

IUPAC Name |

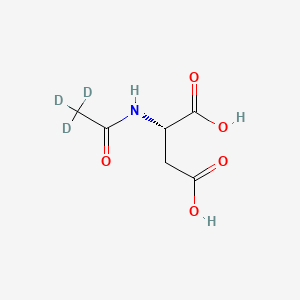

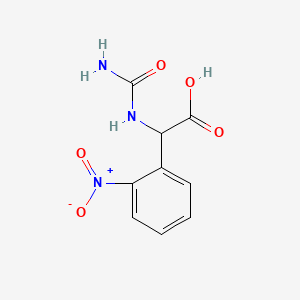

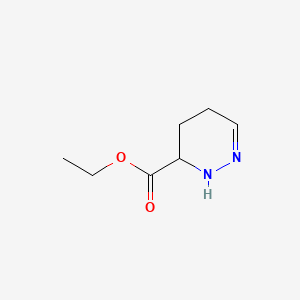

(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-OSIBIXDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-Aspartic Acid-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)